An In-Depth Technical Guide to the Chemical Properties of Tert-butylhydroquinone Diacetate
An In-Depth Technical Guide to the Chemical Properties of Tert-butylhydroquinone Diacetate
Abstract: Tert-butylhydroquinone diacetate (TBHQ-DA) is the diacetylated derivative of the widely utilized antioxidant, tert-butylhydroquinone (TBHQ). The acetylation of the phenolic hydroxyl groups modifies the parent compound's physicochemical properties, such as solubility, stability, and reactivity, making it a distinct entity for consideration in chemical synthesis and potential applications in drug development. This guide provides a comprehensive technical overview of the core chemical properties of TBHQ-DA, including its synthesis, spectral characterization, reactivity profile, and potential applications. It is intended for researchers, synthetic chemists, and formulation scientists who require a detailed understanding of this compound for advanced applications.
Compound Identification and Physicochemical Properties
Tert-butylhydroquinone diacetate is structurally characterized by a benzene ring substituted with one tert-butyl group and two acetate ester groups at positions 1 and 4. This structure results from the formal protection of the hydroxyl groups of TBHQ, which significantly alters its chemical behavior.
Chemical Structure
The molecular structure of TBHQ-DA is fundamental to understanding its properties. The bulky tert-butyl group provides steric hindrance, while the acetate esters deactivate the aromatic ring towards oxidation compared to the parent hydroquinone.
Caption: Chemical structure of tert-butylhydroquinone diacetate.
Identifiers and Key Properties
The fundamental identifiers and physicochemical properties of TBHQ-DA are summarized below for quick reference. These values are critical for experimental design, including solvent selection and reaction temperature determination.
| Property | Value | Source |
| IUPAC Name | 2-(tert-butyl)-1,4-phenylene diacetate | - |
| CAS Number | 7507-48-4 | [1] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Melting Point | 63.5 - 64.5 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| logP (Octanol/Water) | 2.835 (Calculated) | [2] |
| Water Solubility | log₁₀WS = -3.41 (Calculated) | [2] |
| Appearance | Undetermined solid | [1] |
Synthesis and Purification
The synthesis of TBHQ-DA is a straightforward esterification of tert-butylhydroquinone (TBHQ). The most common and efficient method involves acetylation using acetic anhydride, often with an acid catalyst. This process protects the phenolic hydroxyls, preventing them from undergoing oxidation or other undesired side reactions in subsequent synthetic steps.
Synthetic Workflow: Acetylation of TBHQ
The overall workflow involves the reaction of the starting material with an acetylating agent, followed by workup to quench the reaction and remove byproducts, and finally purification to isolate the desired product.
Caption: General workflow for the synthesis of TBHQ-DA.
Detailed Experimental Protocol: Synthesis of TBHQ-DA
This protocol is adapted from a standard, high-yield procedure for the acetylation of hydroquinones.[3][4] The causality behind this choice is its reliability, simplicity, and use of common laboratory reagents.
-
Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add tert-butylhydroquinone (16.6 g, 0.1 mol).
-
Reaction Setup: In a fume hood, carefully add excess acetic anhydride (25.5 g, 0.25 mol, ~23.5 mL). Begin stirring the suspension.
-
Catalysis: Cautiously add 2-3 drops of concentrated sulfuric acid to the stirring mixture. The acid acts as a catalyst to accelerate the esterification. The reaction is exothermic, and the temperature will rise, causing the solid TBHQ to dissolve.
-
Reaction: Continue stirring for 10-15 minutes at room temperature after the initial exothermic phase subsides to ensure the reaction goes to completion.
-
Workup and Isolation: Pour the clear reaction mixture slowly into a beaker containing ~200 mL of crushed ice and water. This step serves two purposes: it hydrolyzes the excess acetic anhydride to water-soluble acetic acid and precipitates the water-insoluble product.
-
Collection: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and sulfuric acid.
-
Drying: Press the solid on the filter to remove as much water as possible. Dry the product to a constant weight, preferably in a vacuum desiccator over a drying agent.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a mixed solvent system like ethanol/water.[3] Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
Spectroscopic and Analytical Characterization
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| Protons | ~7.0 - 7.2 | Multiplet | Ar-H | Aromatic protons are deshielded by the ring current but are slightly shielded by the electron-donating effect of the ester oxygens. |
| Protons | ~2.3 | Singlet (6H) | -C(=O)CH₃ | Protons of the two equivalent acetate methyl groups. |
| Protons | ~1.3 | Singlet (9H) | -C(CH₃ )₃ | Protons of the three equivalent methyl groups on the tert-butyl substituent. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbon | ~169 | C =O | Carbonyl carbon of the ester groups. |
| Carbon | ~148 | Ar-C -O | Aromatic carbon attached to the ester oxygen. |
| Carbon | ~145 | Ar-C -C(CH₃)₃ | Aromatic carbon attached to the tert-butyl group. |
| Carbon | ~120-125 | Ar-C H | Aromatic methine carbons. |
| Carbon | ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| Carbon | ~30 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| Carbon | ~21 | -C(=O)C H₃ | Methyl carbons of the acetate groups. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for the successful synthesis of TBHQ-DA is the appearance of a strong ester carbonyl stretch and the disappearance of the broad hydroxyl peak from the TBHQ starting material.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2970-2870 | Medium-Strong | Aliphatic C-H stretch (tert-butyl & acetate) |
| ~1760 | Very Strong | C=O stretch (ester carbonyl) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For TBHQ-DA, Electron Ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Assignment | Rationale |
| 250 | [M]⁺ | Molecular ion peak. |
| 208 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from an acetate group. |
| 166 | [M - 2(C₂H₂O)]⁺ | Loss of two ketene molecules, yielding the TBHQ radical cation. |
| 151 | [M - 2(C₂H₂O) - CH₃]⁺ | Loss of a methyl radical from the TBHQ fragment. |
Analytical Workflow
Caption: Standard workflow for the analytical validation of TBHQ-DA.
Chemical Reactivity and Stability
The reactivity of TBHQ-DA is dominated by the chemistry of its ester functional groups. Unlike its precursor, TBHQ, the acetylated form is stable against mild oxidation due to the protection of the electron-rich phenolic hydroxyls.
Primary Reactivity: Ester Hydrolysis
The most significant reaction of TBHQ-DA is its hydrolysis back to TBHQ and acetic acid (or acetate salt). This reaction can be catalyzed by either acid or base (saponification) and is a critical consideration for its storage and use in different chemical environments.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of TBHQ and an acetate salt. This reaction is typically faster and more complete than acid-catalyzed hydrolysis.
Caption: Primary reactivity pathway for TBHQ-DA via hydrolysis.
Stability and Storage
TBHQ-DA is a relatively stable solid at room temperature. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents.[9] Its stability is superior to TBHQ in formulations where oxidative degradation of the phenolic groups is a concern.
Applications in Research and Development
While the parent compound TBHQ is widely used as an antioxidant in foods, fats, and industrial products, the applications for TBHQ-DA are more specialized.[10]
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Synthetic Intermediate: The primary role of TBHQ-DA is as a protected form of TBHQ. In a multi-step synthesis, the hydroxyl groups of TBHQ may interfere with reagents intended for other parts of a molecule. Acetylation provides robust protection that can be easily removed via hydrolysis at a later stage.
-
Pro-Antioxidant / Pro-drug Research: In drug development and formulation science, esterification is a common strategy to create prodrugs. TBHQ-DA could potentially act as a pro-antioxidant. Its increased lipophilicity compared to TBHQ may enhance its solubility in lipid-based formulations and its ability to cross biological membranes. In vivo, esterase enzymes could then hydrolyze the acetate groups, releasing the active TBHQ antioxidant at the target site. This offers a mechanism for controlled or targeted release.[11][12]
Safety and Handling
A specific, comprehensive safety data sheet (SDS) for tert-butylhydroquinone diacetate is not widely available.[13] Therefore, handling should be based on standard laboratory practices for organic chemicals and by considering the hazards of its hydrolysis product, TBHQ.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, which can cause decomposition or hydrolysis.[14]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the chemical enter the environment.
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYLHYDROQUINONE DIACETATE.
- FAO / WHO Expert Committee on Food Additives. TERTIARY BUTYLHYDROQUINONE.
- Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butylhydroquinone.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - TBHQ, FCC.
- NIST. (2025). tert-Butylhydroquinone, diacetate. NIST Chemistry WebBook, SRD 69.
- Patsnap. (2016). Preparation process of tert-butylhydroquinone. Eureka.
- Thermo Fisher Scientific. (2009). tert-Butylhydroquinone - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2,5-Di-tert-butylhydroquinone synthesis.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-tert-Butylhydroquinone.
- Google Patents. (2016). CN105294403A - Preparation process of tert-butylhydroquinone.
- Google Patents. (2002). US6476253B1 - Process for preparing monoacetylated hydroquinone compounds.
- PubChem. (n.d.). tert-Butylhydroquinone. National Center for Biotechnology Information.
- Science.gov. (n.d.). tert-butyl hydroquinone tbhq: Topics by Science.gov.
- Organic Syntheses. (n.d.). Hydroquinone, diacetate. Org. Synth. 1925, 5, 67.
- ResearchGate. (2025). Spectral analysis and density functional theory study of tert-butylhydroquinone.
- Acta Physica Sinica. (2020). Spectral analysis and density functional theory study of tert-butylhydroquinone. wulixb.iphy.ac.cn.
- PubMed. (2010). Determination of tertiary-butylhydroquinone and its metabolites in rat serum by liquid chromatography-ion trap mass spectrometry.
- ResearchGate. (n.d.). FTIR SPECTRA OF TERT-BUTYLHYDROQUINONE.
- ResearchGate. (n.d.). Synthesis of 2,5-di-(tert-butyl) hydroquinone by methyl tert-butyl ether.
- ChemicalBook. (n.d.). 2,5-Di-tert-butylhydroquinone(88-58-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 2,5-DI-tert-BUTYLHYDROQUINONE - Optional[ATR-IR] - Spectrum.
- Amadis Chemical. (n.d.). Tert-butylhydroquinone diacetate, 7507-48-4.
- ChemicalBook. (n.d.). tert-Butylhydroquinone(1948-33-0) 1H NMR spectrum.
- Cheméo. (n.d.). Chemical Properties of tert-Butylhydroquinone, diacetate.
- Scribd. (n.d.). Acetylation of Hydroquinone.
- ResearchGate. (2025). Determination of Tertiary-butylhydroquinone and Its Metabolites in Rat Serum by Liquid Chromatography–Ion Trap Mass Spectrometry.
- PubMed. (2019). Enhanced Photooxidation of Hydroquinone by Acetylacetone, a Novel Photosensitizer and Electron Shuttle.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2025). Thiele acetylation of substituted benzoquinones.
- SpectraBase. (n.d.). Tert-butylhydroquinone - Optional[13C NMR] - Chemical Shifts.
- MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant.
- White Rose Research Online. (n.d.). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.
- ChemicalBook. (2025). tert-Butylhydroquinone | 1948-33-0.
- MedChemExpress. (n.d.). TBHQ (tert-Butylhydroquinone) | Nrf2 Activator.
- PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. National Center for Biotechnology Information.
- Wikipedia. (n.d.). tert-Butylhydroquinone.
- Inchem.org. (n.d.). Butylhydroquinone, tert- (TBHQ) (WHO Food Additives Series 40).
- ResearchGate. (2025). Evaluation of a hydroquinone-free skin brightening product using in vitro inhibition of melanogenesis and clinical reduction of ultraviolet-induced hyperpigmentation.
- NIST. (n.d.). t-Butylhydroquinone. NIST Chemistry WebBook.
- PubMed. (2016). tert-Butylhydroquinone (tBHQ) protects hepatocytes against lipotoxicity via inducing autophagy independently of Nrf2 activation.
Sources
- 1. Tert-butylhydroquinone diacetate,7507-48-4-Amadis Chemical [amadischem.com]
- 2. tert-Butylhydroquinone, diacetate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butylhydroquinone(1948-33-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]
- 11. 898. Butylhydroquinone, tert- (TBHQ) (WHO Food Additives Series 40) [inchem.org]
- 12. tert-Butylhydroquinone (tBHQ) protects hepatocytes against lipotoxicity via inducing autophagy independently of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
